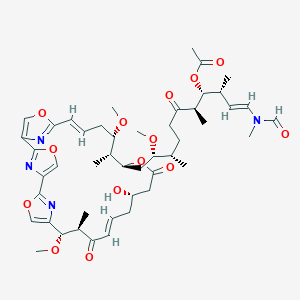
Mycalolide A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mycalolide A is a natural product that was first isolated from the marine sponge Mycale hentscheli. It has been found to have potent anti-tumor activity, making it a promising candidate for cancer treatment. In
Applications De Recherche Scientifique
1. Actin Filament Disruption and Cell Morphology
Mycalolide A, derived from marine sponge Mycale aff. nullarosette, disrupts actin filaments at high concentrations, altering cell morphology and producing rounded cells. It also inhibits cytokinesis completion at lower concentrations, causing binucleation in cells. This highlights its potential in studying actin polymerization and cell division mechanisms (Hayashi-Takanaka et al., 2019).
2. Cytotoxicity Studies
Mycalolide A and related compounds like 30,32-dihydroxymycalolide A, isolated from Mycale izuensis, exhibit cytotoxic properties against cancer cells, such as HeLa cells. This suggests a potential role in cancer research and therapy (Phuwapraisirisan et al., 2002).
3. Synthetic Analogues for Biological Activities
Synthetic analogs of mycalolides have been developed to explore their biological activities. Tris-oxazole macrolactone analogs, despite showing moderate cytotoxicity against tumor cells, did not exhibit significant actin-depolymerizing or antifungal properties. This underscores the importance of both the side-chain and macrolactone moieties in mycalolides' biological activities (Kita et al., 2012).
4. Role in HIV-1 Protein Transport
Research on Mycalolide B, a related compound, demonstrated its impact on the transport of nascent HIV-1 proteins in host cells. It disrupted actin filaments, preventing the proteins from reaching the plasma membrane and resulting in their aggregation in the cytoplasm. This suggests a potential application of mycalolides in studying viral protein transport mechanisms (Sasaki et al., 2004).
5. Inhibition of Cancer Cell Invasion
Mycalolides have been shown to inhibit cancer cell invasion, particularly in HER2+ breast and ovarian cancers. Mycalolide B, in particular, suppressed leading edge protrusions and motility in cancer cells at low nanomolar doses, offering a potential avenue for cancer metastasis research (Williams et al., 2016).
Propriétés
Numéro CAS |
121038-36-6 |
|---|---|
Nom du produit |
Mycalolide A |
Formule moléculaire |
C47H64N4O14 |
Poids moléculaire |
909 g/mol |
Nom IUPAC |
[(E,3R,4R,5R,9S,10S)-1-[formyl(methyl)amino]-11-[(10S,11R,13E,16S,20S,21R,22S,24E)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate |
InChI |
InChI=1S/C47H64N4O14/c1-27(17-18-38(56)29(3)44(64-32(6)53)28(2)19-20-51(7)26-52)40(59-9)22-41-31(5)39(58-8)15-12-16-42-48-35(24-61-42)46-50-36(25-63-46)47-49-34(23-62-47)45(60-10)30(4)37(55)14-11-13-33(54)21-43(57)65-41/h11-12,14,16,19-20,23-31,33,39-41,44-45,54H,13,15,17-18,21-22H2,1-10H3/b14-11+,16-12+,20-19+/t27-,28+,29-,30-,31+,33-,39-,40-,41-,44+,45-/m0/s1 |
Clé InChI |
SZQYPBVSIIOBCT-BGPSBVJGSA-N |
SMILES isomérique |
C[C@@H]1[C@H](C/C=C/C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)[C@H]([C@H](C(=O)/C=C/C[C@@H](CC(=O)O[C@H]1C[C@@H]([C@@H](C)CCC(=O)[C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC(=O)C)OC)O)C)OC)OC |
SMILES |
CC1C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)C=CCC(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC)O)C)OC)OC |
SMILES canonique |
CC1C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)C=CCC(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC)O)C)OC)OC |
Synonymes |
mycalolide A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Aminophenyl)thio]benzoic acid hydrochloride](/img/structure/B54179.png)
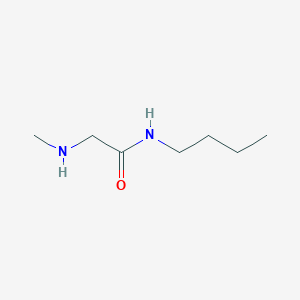
![N-[2-[3-(Acetyloxy)-7-methoxy-1-naphthalenyl]ethyl]acetamide](/img/structure/B54184.png)
![N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide](/img/structure/B54187.png)
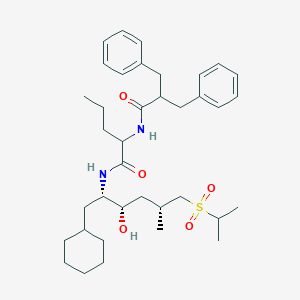
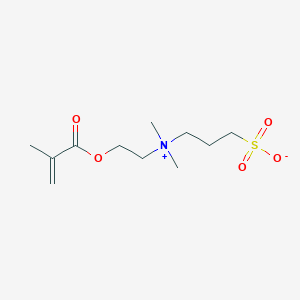

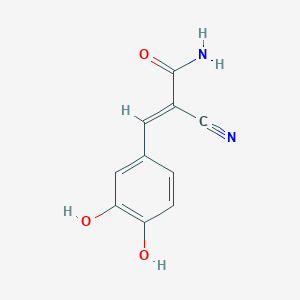

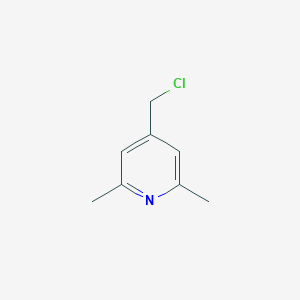
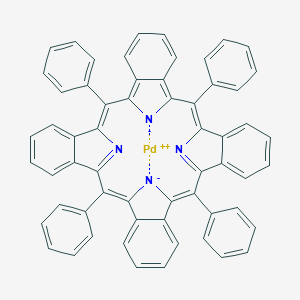
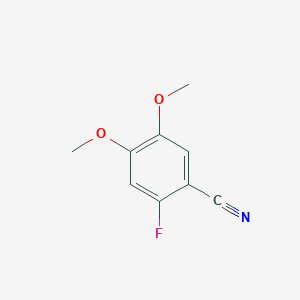
![2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-6,7-dichlorobenzothiazole](/img/structure/B54204.png)
